N-(2-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- Core structure: A fused bicyclic pyrrolo[3,2-d]pyrimidine system with a 4-oxo group.
- Substituents:
- 2-chlorophenyl group linked via an acetamide moiety.
- Methyl group at position 3.
- Phenyl group at position 5.
- Isopropyl group at position 2.
- Sulfanyl (-S-) bridge at position 2 connecting to the acetamide.
Below, we compare it with structurally related analogs to highlight key differences in physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S/c1-15(2)29-23(31)22-21(17(13-28(22)3)16-9-5-4-6-10-16)27-24(29)32-14-20(30)26-19-12-8-7-11-18(19)25/h4-13,15H,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYLLLIXGKCVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the phenyl, isopropyl, and chlorophenyl groups through various substitution reactions. The final step often involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe to study biological processes. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of “N-(2-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural-Activity Insights
- Core electronics: Pyrrolo[3,2-d]pyrimidine’s nitrogen-rich core enhances hydrogen-bonding capacity vs. sulfur-containing thieno analogs.
- Sulfanyl bridge : Critical for thiol-mediated interactions; removal reduces binding in related compounds ().
- Substituent positioning : Chlorine at position 2 (target) vs. 4 () alters steric hindrance and target engagement.
Biological Activity
N-(2-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrrolo[3,2-d]pyrimidine core and a chlorophenyl group. Its IUPAC name is this compound. The molecular formula is with a molecular weight of approximately 485.00 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The compound may exhibit the following actions:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antiproliferative Effects : Preliminary studies suggest that it may reduce cell viability in cancer cell lines through mechanisms such as apoptosis and autophagy.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit promising anticancer properties. For instance:
The compound's ability to interfere with the PI3K/Akt/mTOR pathway is particularly noteworthy as this pathway is frequently dysregulated in various cancers.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Bacteria |
|---|---|---|
| L104-0079 | Moderate | E. coli |
| L104-0079 | High | Staphylococcus aureus |
Case Studies
- Case Study 1 : A study investigated the effects of this compound on A549 lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM due to apoptosis induction via the mitochondrial pathway.
- Case Study 2 : Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus. The derivatives showed promising results with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[3,2-d]pyrimidinone core. Key steps include:
Core Construction : Cyclization of substituted pyrimidine precursors under reflux with catalysts like palladium or copper .
Sulfanylation : Introduction of the thioether group via nucleophilic substitution using mercaptoacetic acid derivatives .
Acetamide Coupling : Reaction of the intermediate with 2-chlorophenyl isocyanate in anhydrous dichloromethane .
- Optimization :
- Use HPLC (High Performance Liquid Chromatography) to monitor reaction progress and purity .
- Adjust temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility) to improve yields .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Purity Assessment :
- HPLC with UV Detection : Use C18 columns and acetonitrile/water gradients to quantify impurities .
- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯S interactions) .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action against biological targets?
- Experimental Approaches :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to kinases or receptors (e.g., EGFR, VEGFR) .
- Surface Plasmon Resonance (SPR) : Measure real-time interactions with immobilized protein targets .
- In Vitro Assays : Test enzyme inhibition (e.g., IC₅₀ values) in cancer cell lines using MTT assays .
- Key Considerations :
- Validate target specificity using siRNA knockdown or competitive binding assays .
Q. How can contradictory biological activity data across studies be resolved?
- Root Causes :
- Variability in assay conditions (e.g., pH, temperature, cell line heterogeneity) .
- Differences in compound purity or stereochemical impurities .
- Resolution Strategies :
- Standardize protocols (e.g., CLIA-certified labs for cytotoxicity assays).
- Re-evaluate structure-activity relationships (SAR) using isogenic cell lines .
Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?
- Challenges :
- Polymorphism: Multiple crystal forms due to flexible acetamide and thioether groups .
- Disorder: Partial occupancy of the isopropyl group in the 3-position .
- Solutions :
- Use low-temperature data collection (100 K) to minimize thermal motion .
- Apply SHELXL refinement with anisotropic displacement parameters .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- Tools :
- QSAR Modeling : Utilize CODESSA or MOE to correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100-ns trajectories .
- Validation : Cross-check predictions with experimental IC₅₀ values from kinase inhibition assays .
Q. How can stability and solubility limitations be addressed for in vivo studies?
- Formulation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
